1-tert-Butyl-4-{[2-(4-phenoxyphenoxy)ethyl]sulfanyl}benzene
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Overview
Description
1-tert-Butyl-4-{[2-(4-phenoxyphenoxy)ethyl]sulfanyl}benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a tert-butyl group and a sulfanyl group linked to a phenoxyphenoxyethyl chain
Preparation Methods
The synthesis of 1-tert-Butyl-4-{[2-(4-phenoxyphenoxy)ethyl]sulfanyl}benzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the alkylation of benzene with tert-butyl chloride in the presence of anhydrous aluminum chloride to form tert-butylbenzene . This is followed by the introduction of the sulfanyl group and the phenoxyphenoxyethyl chain through a series of nucleophilic substitution reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
1-tert-Butyl-4-{[2-(4-phenoxyphenoxy)ethyl]sulfanyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or further to a sulfide.
Major Products: The major products formed depend on the specific reagents and conditions used, but can include halogenated derivatives, nitro compounds, and sulfonated products.
Scientific Research Applications
1-tert-Butyl-4-{[2-(4-phenoxyphenoxy)ethyl]sulfanyl}benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.
Biology: The compound’s derivatives may have potential as bioactive molecules, with applications in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-tert-Butyl-4-{[2-(4-phenoxyphenoxy)ethyl]sulfanyl}benzene exerts its effects depends on its specific application. In chemical reactions, the tert-butyl group and the sulfanyl group can influence the reactivity and selectivity of the benzene ring. The phenoxyphenoxyethyl chain may also play a role in the compound’s interactions with molecular targets, such as enzymes or receptors, through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
1-tert-Butyl-4-{[2-(4-phenoxyphenoxy)ethyl]sulfanyl}benzene can be compared with other similar compounds, such as:
tert-Butylbenzene: A simpler compound with only a tert-butyl group attached to the benzene ring.
1-Bromo-4-tert-butylbenzene: A halogenated derivative that undergoes different substitution reactions.
4-tert-Butylphenylacetylene: A compound with an acetylene group, used in different synthetic applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61434-99-9 |
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Molecular Formula |
C24H26O2S |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
1-tert-butyl-4-[2-(4-phenoxyphenoxy)ethylsulfanyl]benzene |
InChI |
InChI=1S/C24H26O2S/c1-24(2,3)19-9-15-23(16-10-19)27-18-17-25-20-11-13-22(14-12-20)26-21-7-5-4-6-8-21/h4-16H,17-18H2,1-3H3 |
InChI Key |
ZUTFQEVZULQMKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SCCOC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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